Lithium-(5-Chloropyridin-2-yl)trihydroxyborat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

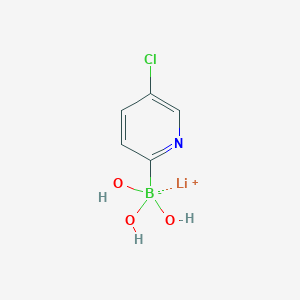

Lithium (5-chloropyridin-2-YL)trihydroxyborate is a chemical compound with the molecular formula C5H6BClNO3Li It is known for its unique structure, which includes a lithium ion coordinated to a borate group and a chloropyridine moiety

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C5H6BClLiNO3

- Molecular Weight : 181.31 g/mol

- CAS Number : 1393822-89-3

The compound features a lithium ion coordinated to a borate group and a chloropyridine moiety, which contributes to its reactivity and potential utility in various applications.

Chemistry

Reagent in Organic Synthesis : Lithium (5-chloropyridin-2-YL)trihydroxyborate is utilized in the formation of carbon-carbon bonds and the synthesis of boron-containing compounds. It can facilitate reactions such as:

- Substitution Reactions : Where the chloropyridine moiety can be replaced by other nucleophiles.

- Oxidation Reactions : Leading to hydroxylated derivatives.

Biology

Biological Activity : The compound is being studied for its potential interactions with biomolecules. Its mechanism of action involves:

- Formation of Complexes : The borate group can form reversible covalent bonds with hydroxyl and amino groups in proteins, modulating their activity.

- Influence on Gene Expression : The chloropyridine moiety may interact with nucleic acids, affecting cellular functions.

Medicine

Therapeutic Potential : Research is ongoing into the use of Lithium (5-chloropyridin-2-YL)trihydroxyborate as a therapeutic agent, particularly in oncology. Notable applications include:

- Cancer Treatment : Investigations suggest that it may enhance the efficacy of chemotherapeutic agents by overcoming drug resistance in cancer cells .

- COVID-19 Research : Preliminary studies indicate it might suppress NOD-like receptor family pyrin domain containing-3 (NLRP3) inflammasome activity, potentially offering immunomodulatory effects.

Case Study 1: Cancer Treatment Efficacy

A study published in Bioorganic & Medicinal Chemistry Letters explored the use of Lithium (5-chloropyridin-2-YL)trihydroxyborate as an adjunct to traditional chemotherapy for acute lymphoblastic leukemia (ALL). The findings indicated that the compound could sensitize resistant leukemia cells to treatment, significantly improving survival rates in preclinical models .

Case Study 2: Immunomodulatory Effects

Recent investigations into the compound's potential against COVID-19 highlighted its ability to inhibit cell death and modulate immune responses. In vitro studies demonstrated that it could reduce inflammation by targeting specific pathways involved in the immune response.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Lithium (5-chloropyridin-2-YL)trihydroxyborate typically involves the reaction of 5-chloropyridine-2-boronic acid with lithium hydroxide in the presence of water. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

5-chloropyridine-2-boronic acid+LiOH+H2O→Lithium (5-chloropyridin-2-YL)trihydroxyborate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as purification and crystallization to obtain the compound in high purity. The reaction conditions, such as temperature and pH, are carefully controlled to maximize yield and minimize impurities.

Analyse Chemischer Reaktionen

Types of Reactions

Lithium (5-chloropyridin-2-YL)trihydroxyborate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can be reduced using suitable reducing agents to yield reduced forms of the compound.

Substitution: The chloropyridine moiety can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives.

Wirkmechanismus

The mechanism by which Lithium (5-chloropyridin-2-YL)trihydroxyborate exerts its effects involves its interaction with various molecular targets. The borate group can form complexes with different biomolecules, while the chloropyridine moiety can participate in various chemical reactions. These interactions can influence biological pathways and processes, making the compound useful in both research and industrial applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Lithium (5-cyanopyridin-2-YL)trihydroxyborate

- Lithium (5-bromopyridin-2-YL)trihydroxyborate

- Lithium (5-iodopyridin-2-YL)trihydroxyborate

Uniqueness

Lithium (5-chloropyridin-2-YL)trihydroxyborate is unique due to the presence of the chlorine atom in the pyridine ring, which imparts distinct chemical reactivity and properties. This makes it particularly useful in specific synthetic applications where other similar compounds may not be as effective.

Biologische Aktivität

Lithium (5-chloropyridin-2-YL)trihydroxyborate, a boron-containing compound, has garnered attention for its potential biological activities, particularly in the fields of antiviral and anticancer research. This article delves into its biological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C5H6BClLiNO3

- Molecular Weight : 181.31 g/mol

- CAS Number : 1393822-89-3

Lithium compounds are known to influence various biological pathways. The specific mechanisms attributed to Lithium (5-chloropyridin-2-YL)trihydroxyborate include:

- Antiviral Activity : Lithium has been shown to exhibit antiviral properties against several viruses, including SARS-CoV-2. It operates by depolarizing cellular membranes, which can inhibit viral entry and replication .

- Immunomodulation : Lithium modulates immune responses by altering cytokine production. It can enhance the secretion of anti-inflammatory interleukins while suppressing pro-inflammatory cytokines, contributing to its therapeutic effects in inflammatory diseases .

- Anticancer Potential : Preliminary studies suggest that lithium derivatives may have anticancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth through various signaling pathways .

Biological Activity Data

The following table summarizes key biological activities and findings related to Lithium (5-chloropyridin-2-YL)trihydroxyborate:

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Antiviral | Membrane depolarization inhibits viral replication | |

| Immunomodulation | Alters cytokine secretion profiles | |

| Anticancer | Induces apoptosis in cancer cells |

1. Antiviral Effects Against SARS-CoV-2

A study highlighted the potential role of lithium in combating SARS-CoV-2 by modulating membrane potentials, which could enhance the efficacy of antiviral treatments. Patients on lithium therapy exhibited a lower incidence of severe COVID-19 symptoms, suggesting a protective effect .

2. Anticancer Research

Research involving various lithium compounds indicated their ability to inhibit cancer cell proliferation. In vitro studies demonstrated that lithium (5-chloropyridin-2-YL)trihydroxyborate could induce apoptosis in leukemia cell lines, showcasing its potential as an adjunct therapy in cancer treatment .

Safety and Toxicity

While lithium compounds have demonstrated therapeutic benefits, safety profiles must be considered. The compound is classified as having moderate toxicity levels; thus, careful dosage management is essential during research applications . Long-term exposure may lead to adverse effects; therefore, ongoing monitoring in clinical settings is crucial.

Eigenschaften

IUPAC Name |

lithium;(5-chloropyridin-2-yl)-trihydroxyboranuide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BClNO3.Li/c7-4-1-2-5(8-3-4)6(9,10)11;/h1-3,9-11H;/q-1;+1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAXDFLLPBGFRAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[B-](C1=NC=C(C=C1)Cl)(O)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BClLiNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.